molecular formula C22H19N3O3S B10877876 N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide

N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide

Cat. No.: B10877876
M. Wt: 405.5 g/mol
InChI Key: TUBFQRQKDOYGPY-UHFFFAOYSA-N
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Description

N~2~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a combination of phenyl, oxadiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,3-dimethylphenol with an appropriate alkylating agent to form the 2,3-dimethylphenoxy derivative. This intermediate is then reacted with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with a thiophene carboxamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management to ensure the production is both economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce various amine derivatives .

Scientific Research Applications

N~2~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{(2,3-DIMETHYLPHENOXY)METHYL}-4-METHYL-1,2,4-TRIAZOL-3-YL)THIO]-1-THIOPHEN-2-YLETHANONE
  • 4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE

Uniqueness

N~2~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[4-[5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H19N3O3S/c1-14-5-3-6-18(15(14)2)27-13-20-24-21(25-28-20)16-8-10-17(11-9-16)23-22(26)19-7-4-12-29-19/h3-12H,13H2,1-2H3,(H,23,26)

InChI Key

TUBFQRQKDOYGPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4)C

Origin of Product

United States

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